molecular formula C26H24N4O4S B11367175 5-(4-methoxyphenyl)-N-{3-[(pyridin-3-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1,2-oxazole-3-carboxamide

5-(4-methoxyphenyl)-N-{3-[(pyridin-3-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1,2-oxazole-3-carboxamide

Cat. No.: B11367175
M. Wt: 488.6 g/mol
InChI Key: ULBRUNOYQUDMRX-UHFFFAOYSA-N
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Description

5-(4-METHOXYPHENYL)-N-(3-{[(PYRIDIN-3-YL)METHYL]CARBAMOYL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its intricate structure, which includes multiple functional groups such as methoxyphenyl, pyridinyl, benzothiophene, and oxazole

Preparation Methods

The synthesis of 5-(4-METHOXYPHENYL)-N-(3-{[(PYRIDIN-3-YL)METHYL]CARBAMOYL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE involves several steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the core benzothiophene structure, followed by the introduction of the oxazole ring and the methoxyphenyl group. The final steps involve the addition of the pyridinylmethylcarbamoyl group.

Industrial production methods for this compound are not well-documented, but they likely involve optimization of the laboratory-scale synthesis to achieve higher yields and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

5-(4-METHOXYPHENYL)-N-(3-{[(PYRIDIN-3-YL)METHYL]CARBAMOYL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE undergoes various types of chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, particularly at the methoxyphenyl and benzothiophene moieties. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can occur at the oxazole ring and the carbamoyl group. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The compound can participate in substitution reactions, especially at the pyridinyl and methoxyphenyl groups. Reagents such as halogens and nucleophiles are commonly used in these reactions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group may yield a phenol derivative, while reduction of the oxazole ring could produce an amine.

Scientific Research Applications

5-(4-METHOXYPHENYL)-N-(3-{[(PYRIDIN-3-YL)METHYL]CARBAMOYL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: This compound is used as a building block in organic synthesis, enabling the creation of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

    Biology: In biological research, this compound is studied for its potential interactions with various biomolecules. It may serve as a probe to investigate enzyme activity or receptor binding.

    Medicine: The compound is being explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and neurological disorders.

    Industry: In industrial applications, this compound may be used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of 5-(4-METHOXYPHENYL)-N-(3-{[(PYRIDIN-3-YL)METHYL]CARBAMOYL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

For example, the pyridinyl group may interact with enzyme active sites, inhibiting their function. The benzothiophene moiety may bind to receptor sites, altering signal transduction pathways. These interactions can result in changes in cellular processes, ultimately leading to the compound’s observed effects.

Comparison with Similar Compounds

When compared to similar compounds, 5-(4-METHOXYPHENYL)-N-(3-{[(PYRIDIN-3-YL)METHYL]CARBAMOYL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE stands out due to its unique combination of functional groups. Similar compounds may include:

    5-(4-METHOXYPHENYL)-N-(3-{[(PYRIDIN-2-YL)METHYL]CARBAMOYL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE: This compound differs in the position of the pyridinyl group, which may result in different binding affinities and biological activities.

    5-(4-METHOXYPHENYL)-N-(3-{[(PYRIDIN-4-YL)METHYL]CARBAMOYL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE: The position of the pyridinyl group is again different, potentially leading to variations in its chemical reactivity and interactions with molecular targets.

    5-(4-METHOXYPHENYL)-N-(3-{[(PYRIDIN-3-YL)METHYL]CARBAMOYL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-1,2-THIAZOLE-3-CARBOXAMIDE: This compound has a thiazole ring instead of an oxazole ring, which may affect its chemical properties and biological activities.

The uniqueness of 5-(4-METHOXYPHENYL)-N-(3-{[(PYRIDIN-3-YL)METHYL]CARBAMOYL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE lies in its specific arrangement of functional groups, which contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C26H24N4O4S

Molecular Weight

488.6 g/mol

IUPAC Name

5-(4-methoxyphenyl)-N-[3-(pyridin-3-ylmethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C26H24N4O4S/c1-33-18-10-8-17(9-11-18)21-13-20(30-34-21)24(31)29-26-23(19-6-2-3-7-22(19)35-26)25(32)28-15-16-5-4-12-27-14-16/h4-5,8-14H,2-3,6-7,15H2,1H3,(H,28,32)(H,29,31)

InChI Key

ULBRUNOYQUDMRX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)NCC5=CN=CC=C5

Origin of Product

United States

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